molecular formula C20H20N2O3 B11404202 2-(3,4-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide

2-(3,4-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide

Cat. No.: B11404202
M. Wt: 336.4 g/mol
InChI Key: QWLSONHRFOJFOK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide is an organic compound that belongs to the class of amides This compound features a complex structure with a phenoxy group, an oxazole ring, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,4-dimethylphenol with an appropriate halogenated propanamide under basic conditions to form the phenoxy intermediate.

    Oxazole Ring Formation: The next step is the synthesis of the oxazole ring. This can be achieved by reacting a suitable precursor, such as a nitrile or an amide, with a phenyl-substituted compound under cyclization conditions.

    Coupling Reaction: The final step involves coupling the phenoxy intermediate with the oxazole derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the amide bond, potentially leading to ring opening or amine formation.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Hydroxylated or carbonyl derivatives of the phenoxy ring.

    Reduction: Amine derivatives or ring-opened products.

    Substitution: Halogenated or nitrated derivatives of the phenoxy ring.

Scientific Research Applications

2-(3,4-Dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazole ring and phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    2-(3,4-Dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

2-(3,4-Dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the phenoxy and oxazole moieties allows for versatile interactions in chemical reactions and biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C20H20N2O3/c1-13-9-10-17(11-14(13)2)24-15(3)20(23)21-19-12-18(22-25-19)16-7-5-4-6-8-16/h4-12,15H,1-3H3,(H,21,23)

InChI Key

QWLSONHRFOJFOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NC2=CC(=NO2)C3=CC=CC=C3)C

Origin of Product

United States

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